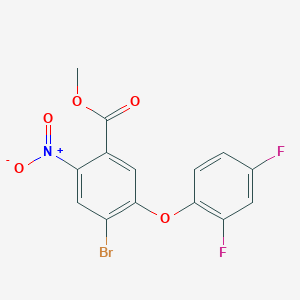

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF2NO5/c1-22-14(19)8-5-13(9(15)6-11(8)18(20)21)23-12-3-2-7(16)4-10(12)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSNAIBBIJNJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling with 2,4-Difluorophenol

Reaction Conditions :

-

Substrate : Methyl 4-bromo-5-iodo-2-nitrobenzoate (hypothetical intermediate)

-

Nucleophile : 2,4-Difluorophenol

-

Base : Cs₂CO₃

-

Catalyst : CuI/1,10-Phenanthroline

-

Solvent : DMF or DMSO

-

Temperature : 100–120°C

Procedure :

The iodo intermediate (synthesized via iodination of methyl 4-bromo-2-nitrobenzoate) is coupled with 2,4-difluorophenol in the presence of CuI and Cs₂CO₃. The reaction proceeds under inert atmosphere, followed by aqueous workup and chromatography.

SNAr with Activated Aryl Halides

Reaction Conditions :

-

Nucleophile : 2,4-Difluorophenoxide ion

-

Base : KOH or Cs₂CO₃

-

Solvent : DMSO

-

Temperature : 100–150°C

Procedure :

The fluoro group at position 5 undergoes displacement with 2,4-difluorophenol under strongly basic conditions. The nitro and bromo groups activate the ring, facilitating SNAr.

Bromination and Functionalization Strategies

Directed Bromination Post-Etherification

Reaction Conditions :

-

Substrate : Methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate

-

Brominating Agent : N-Bromosuccinimide (NBS)

-

Catalyst : FeCl₃

-

Solvent : CHCl₃

Procedure :

Bromination at position 4 is directed by the electron-withdrawing nitro group. The product is purified via recrystallization.

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Ullmann Coupling | Cu-catalyzed C–O bond formation | 70–85% | High regioselectivity | Requires iodinated precursor |

| SNAr with Fluoro Substrate | Displacement of fluorine | 60–75% | Avoids heavy metals | High temperatures and strong bases |

| Post-Functionalization Bromination | Electrophilic bromination | 50–65% | Compatible with nitro groups | Competing bromination at other positions |

Mechanistic Considerations

-

Ullmann Coupling : Proceeds via oxidative addition of the aryl halide to Cu(I), followed by phenoxide coordination and reductive elimination.

-

SNAr : The nitro group activates the ring, enabling nucleophilic attack at position 5. Fluorine’s poor leaving group ability necessitates harsh conditions.

-

Bromination : Directed by the nitro group’s meta-directing effect, ensuring selectivity at position 4.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro and ester) that activate the aromatic ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.

Biology and Medicine

Pharmaceutical Research:

Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry

Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate)

- Structural Differences: Bifenox substitutes the 2,4-difluorophenoxy group in the target compound with a 2,4-dichlorophenoxy moiety. The bromine at the 4-position in the target compound is absent in bifenox, which instead has a hydrogen atom at that position.

- Physicochemical Properties: Property Bifenox Target Compound* Molecular Formula C₁₄H₉Cl₂NO₅ C₁₄H₈BrF₂NO₅ Molecular Weight 342.13 g/mol ~383.03 g/mol LogP (Predicted) 3.5 Higher (due to Br/F) Solubility Low water solubility Likely lower (Br increases hydrophobicity)

- Biological Activity: Bifenox is a selective herbicide effective against annual weeds in crops like cereals and soybeans . Its mechanism involves generating reactive oxygen species (ROS) via light-dependent PPO inhibition, leading to membrane disruption . The 2,4-dichlorophenoxy group in bifenox enhances electron-withdrawing effects, stabilizing the nitro radical intermediate during redox reactions . Replacement with 2,4-difluorophenoxy in the target compound may alter redox kinetics due to fluorine’s higher electronegativity but lower polarizability compared to chlorine .

Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS 1220886-29-2)

- Structural Differences: This analog lacks the phenoxy group entirely, replacing it with a single fluorine atom at the 5-position.

- Key Properties: Property Methyl 4-bromo-5-fluoro-2-nitrobenzoate Target Compound Molecular Formula C₈H₅BrFNO₄ C₁₄H₈BrF₂NO₅ Molecular Weight 278.03 g/mol ~383.03 g/mol Functional Groups Nitro, Br, F Nitro, Br, F, phenoxy ether

- Implications: The absence of the phenoxy ether reduces steric bulk and may limit herbicidal activity, as the phenoxy group in bifenox and the target compound is critical for binding to PPO .

Fluorinated Phenoxy Analogs (e.g., 5'-Cyano-2'-(2,4-difluorophenoxy)-biphenyl-4-sulfonamide)

- Fluorine’s small size and electronegativity improve metabolic stability and membrane permeability compared to chlorine .

- Activity: Fluorinated analogs often exhibit improved selectivity and reduced off-target toxicity, suggesting the target compound may have similar advantages over bifenox .

Research Findings and Implications

- Electrochemical Behavior: Bifenox undergoes a two-step reduction, forming a stable nitro radical anion intermediate .

- Toxicity: Bifenox exhibits moderate toxicity to microalgae (e.g., Chlamydomonas reinhardtii), with EC₅₀ values in the µg/L range .

- Synthesis Complexity: Introducing bromine and fluorine substituents may require specialized reagents (e.g., Br₂ or electrophilic fluorinating agents), increasing synthetic difficulty compared to bifenox’s chlorination steps .

Biological Activity

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is an organic compound with significant potential in pharmaceutical research due to its complex structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate features a bromine atom, two fluorine atoms, a nitro group, and a methoxycarbonyl group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate |

| Molecular Formula | C14H8BrF2NO5 |

| Molecular Weight | 367.12 g/mol |

| CAS Number | 1446236-61-8 |

The biological activity of methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is largely attributed to its ability to participate in nucleophilic substitution reactions. The electron-withdrawing groups on the aromatic ring enhance the compound's reactivity towards nucleophiles. Additionally, the nitro group can be reduced to an amino group, which may further participate in various biochemical transformations.

Antimicrobial Properties

Research has indicated that methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the efficacy of methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanism : In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

- Cell Cycle Arrest : In cancer cell lines overexpressing c-Myc, methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate caused a G0/G1 phase arrest. This effect was linked to the inhibition of c-Myc transcriptional activity, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 4-bromo-2-nitrobenzoate | Lower reactivity in nucleophilic substitution | Lacks difluorophenoxy group |

| 4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamide | Similar structure but with amide group | Affects solubility and reactivity |

| 2,4-Difluoro-5-nitrophenol | Simpler compound | Different reactivity profile |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. Key steps include:

- Bromination : Electrophilic aromatic substitution at position 4 using Br₂/FeBr₃ or NBS ().

- Nitro-group introduction : Nitration with HNO₃/H₂SO₄ at position 2 ().

- Phenoxy coupling : Ullmann or SNAr reaction with 2,4-difluorophenol under basic conditions ().

- Esterification : Methylation of the carboxylic acid intermediate (e.g., CH₃I/K₂CO₃) ().

- Optimization : Microwave-assisted synthesis may reduce side products (e.g., dehalogenation) ().

Q. Critical Parameters :

| Step | Conditions | Yield Range | Common By-Products |

|---|---|---|---|

| Bromination | 0–5°C, anhydrous | 60–75% | Di-brominated isomers |

| Nitration | 50°C, H₂SO₄ | 70–85% | Oxidized nitro derivatives |

| Phenoxy Coupling | K₂CO₃, DMF, 100°C | 50–65% | Unreacted phenol |

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) ().

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker APEXII CCD) provides bond lengths/angles and confirms regiochemistry (). Refinement via SHELXL () is standard.

- NMR :

- ¹H NMR : Aromatic protons show splitting patterns consistent with substituents (e.g., para-bromo: singlet; ortho-nitro: deshielded ~δ8.5 ppm) ().

- ¹³C NMR : Distinct signals for ester carbonyl (~δ165 ppm) and nitro-group carbons ().

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 388.97 (calculated for C₁₄H₈BrF₂NO₅) ().

Advanced Research Questions

Q. What electronic effects do the bromo, difluorophenoxy, and nitro substituents exert on the benzoate core, and how do these influence reactivity?

- Methodological Answer :

- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- Nitro group : Strong electron-withdrawing effect, activating the ring for nucleophilic substitution at position 4 ().

- Bromo : Moderately deactivating, directing electrophiles to positions 3 and 4.

- Difluorophenoxy : Steric hindrance from fluorine atoms reduces rotational freedom, stabilizing planar conformations ().

- Experimental Validation : Reactivity studies (e.g., hydrolysis under basic conditions) show faster ester cleavage compared to non-fluorinated analogs due to enhanced electrophilicity ().

Q. How do discrepancies in reported bioactivity data for structurally similar compounds inform the design of assays for this compound?

- Methodological Answer :

- Case Study : Bifenox () exhibits herbicidal activity via protoporphyrinogen oxidase inhibition, but fluorinated analogs (e.g., difluorophenoxy derivatives) show reduced potency due to altered lipophilicity (logP differences ~0.5 units) ().

- Assay Design :

- In vitro : Use Arabidopsis thaliana chloroplasts to measure ROS generation (λex=400 nm, λem=670 nm) ().

- Controls : Include Bifenox and a defluorinated analog to isolate fluorine’s role.

- Data Normalization : Correct for solubility differences using DLS (Dynamic Light Scattering) ().

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., CHCl₃/hexane) to induce slow nucleation ().

- Temperature : Crystallize at 173 K to reduce thermal motion ().

- Additives : Introduce trace ethyl acetate to disrupt π-π stacking ().

- Validation : Compare experimental XRD data with simulated powder patterns from Mercury CSD ().

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of nitro-aromatic compounds under basic conditions?

- Methodological Answer :

- Root Cause : Discrepancies arise from solvent choice (e.g., aqueous vs. anhydrous NaOH) and temperature ().

- Resolution Protocol :

Conduct accelerated stability studies (40°C/75% RH, 14 days).

Monitor degradation via LC-MS (look for demethylation or nitro reduction products).

Cross-validate with computational degradation pathways (Gaussian 16, transition state modeling) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.